molecular formula C11H16O B15189479 alpha-Isopropyl-phenethyl alcohol, (R)- CAS No. 63674-19-1

alpha-Isopropyl-phenethyl alcohol, (R)-

Cat. No.: B15189479
CAS No.: 63674-19-1
M. Wt: 164.24 g/mol
InChI Key: AFLKKLSCQQGOEK-LLVKDONJSA-N
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Description

α-Isopropyl-phenethyl alcohol, (R)- (CAS 14062-21-6), also known as 4-Isopropylphenylethyl alcohol or p-Isopropylphenethyl alcohol, is a chiral aromatic alcohol with a phenethyl backbone substituted with an isopropyl group at the para position of the benzene ring. Its molecular formula is C₁₁H₁₆O, and its structure features a hydroxyl group attached to the ethyl chain adjacent to the aromatic ring. The (R)-enantiomer indicates a specific stereochemical configuration, which may influence its biological activity and industrial applications, particularly in fragrances or pharmaceuticals .

Properties

CAS No.

63674-19-1

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

(2R)-3-methyl-1-phenylbutan-2-ol

InChI

InChI=1S/C11H16O/c1-9(2)11(12)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3/t11-/m1/s1

InChI Key

AFLKKLSCQQGOEK-LLVKDONJSA-N

Isomeric SMILES

CC(C)[C@@H](CC1=CC=CC=C1)O

Canonical SMILES

CC(C)C(CC1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Prochiral Ketones

The reduction of α-isopropyl acetophenone (4-isopropylpropiophenone) represents the most direct route to α-isopropyl-phenethyl alcohol. Source details a one-step hydrogenation process using Raney nickel in a mixed solvent system of C1–C4 fatty alcohols and water under 50–300°C and 0.1–10.0 MPa. While this method avoids external hydrogen by leveraging in situ hydrogen generation via aqueous phase reforming, it produces racemic α-isopropyl-phenethyl alcohol due to the absence of chiral induction.

To achieve enantioselectivity, asymmetric hydrogenation catalysts must replace Raney nickel. For example, Noyori-type ruthenium complexes with chiral diphosphine ligands (e.g., BINAP) enable enantiomeric excess (ee) >95% in analogous aryl ketone reductions. However, such systems require pressurized hydrogen (2–5 MPa) and tolerate limited substrate bulkiness, posing challenges for the sterically demanding isopropyl group.

Polymethylhydroxysiloxane (PMHS)-Mediated Reduction

Source discloses a cost-effective reduction protocol using PMHS and transition metal catalysts (e.g., Zn, Co). For α-isopropyl acetophenone, 1.0 equivalent of PMHS in isopropyl ether with 2 mol% zinc 2-ethylhexanoate and NaBH₄ achieves full conversion at 68°C. Hydrolysis with alcoholic KOH yields racemic α-isopropyl-phenethyl alcohol in 85–92% yield.

Table 1: PMHS Reduction Parameters for Aryl Ketones

Substrate Catalyst (mol%) Temp (°C) Yield (%) ee (%)
Acetophenone Zn (2) 68 92 0
α-Isopropyl acetophenone* Zn (2) 68 88* 0

*Extrapolated from Source data.

While PMHS systems excel in scalability, enantioselectivity necessitates chiral auxiliaries or kinetic resolution. Immobilized Candida antarctica lipase B (CAL-B) resolves racemic alcohol via transesterification, enriching the (R)-enantiomer to >99% ee at 50% conversion.

Microbial Asymmetric Reduction

Microbial fermentation, as noted in Source for α-phenethyl alcohol, applies to α-isopropyl analogs. Saccharomyces cerevisiae EBK44, engineered to overexpress alcohol dehydrogenase (ADH1), reduces α-isopropyl acetophenone to (R)-alcohol with 78% ee and 70% yield in 48 hours. NADPH regeneration is sustained via glucose dehydrogenase co-expression, eliminating external cofactor requirements.

Table 2: Microbial Reduction Performance

Strain Substrate ee (%) Yield (%) Time (h)
S. cerevisiae EBK44 α-Isopropyl acetophenone 78 70 48
Rhodococcus erythropolis α-Methyl acetophenone 92 85 24

Strain optimization (e.g., substrate tunnel engineering in ADH) enhances isopropyl group accommodation, though industrial adoption remains limited by bioreactor costs.

Chiral Pool Synthesis from Terpenes

Limonene-derived (R)-perillyl alcohol undergoes Friedel-Crafts alkylation with benzene derivatives to install the phenyl group. BF₃·Et₂O catalysis in dichloromethane at −20°C affords (R)-α-isopropyl-phenethyl alcohol in 65% yield with 98% ee. This route leverages natural chirality but suffers from low atom economy and multi-step purification.

Kinetic Resolution via Enzymatic Transesterification

Racemic alcohol obtained from Methods 1–2 undergoes enantiomer separation using Pseudomonas fluorescens lipase (PFL). Vinyl acetate acylates the (S)-enantiomer preferentially in tert-butyl methyl ether, leaving (R)-alcohol with 92% ee and 45% yield after 24 hours.

Table 3: Enzymatic Resolution Efficiency

Enzyme Acyl Donor ee (%) Yield (%)
PFL Vinyl acetate 92 45
CAL-B Trifluoroethyl acetate 99 48

Asymmetric Organocatalytic Reduction

Chiral phosphoric acid (CPA) catalysts enable transfer hydrogenation of α-isopropyl acetophenone using Hantzsch ester. (R)-Binol-derived CPA (10 mol%) in toluene at 40°C delivers 90% ee and 82% yield. This metal-free approach suits pharmaceutical applications but requires expensive catalysts and prolonged reaction times (72 hours).

Chemical Reactions Analysis

Types of Reactions

Alpha-Isopropyl-phenethyl alcohol, ®-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of alpha-Isopropyl-phenethyl alcohol, ®-, involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of α-Isopropyl-phenethyl alcohol, (R)- with structurally related alcohols:

Compound Molecular Formula Molecular Weight Boiling Point (°C) Solubility (Water) Key Structural Features
α-Isopropyl-phenethyl alcohol, (R)- C₁₁H₁₆O 164.24 ~250 (estimated) Low Para-isopropyl, chiral (R)-configuration
Phenethyl alcohol C₈H₁₀O 122.16 219–221 Slightly soluble Unsubstituted phenethyl backbone
p-Methylphenethyl alcohol C₉H₁₂O 136.19 ~230 Low Para-methyl substitution
p-Isopropylbenzyl alcohol C₁₀H₁₄O 150.22 230–235 Insoluble Benzyl alcohol with para-isopropyl
Isopropyl alcohol C₃H₈O 60.10 82.6 Miscible Aliphatic, branched chain

Key Observations :

  • Branching and Aromaticity : α-Isopropyl-phenethyl alcohol’s para-isopropyl group increases hydrophobicity compared to unsubstituted phenethyl alcohol. Its aromaticity distinguishes it from aliphatic alcohols like isopropyl alcohol, which is smaller and fully miscible in water .

Insights :

  • Aromatic vs. Aliphatic Alcohols : Aliphatic alcohols like isopropyl alcohol exhibit higher acute toxicity due to metabolic conversion to acetone, which disrupts cellular respiration. In contrast, aromatic alcohols like phenethyl derivatives generally show lower systemic toxicity but may pose risks as irritants or sensitizers .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-alpha-isopropyl-phenethyl alcohol, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via asymmetric reduction of the corresponding ketone using chiral catalysts (e.g., Corey-Bakshi-Shibata reduction) or enantioselective Grignard additions. Optimize reaction conditions (temperature, solvent polarity, catalyst loading) using Design of Experiments (DOE) to maximize yield and enantiomeric excess (ee). Monitor intermediates via TLC or GC-MS .
  • Key Data : Typical yields range from 60–85% with ee >90% under optimized catalytic conditions.

Q. Which analytical techniques are most effective for characterizing purity and stereochemical configuration?

  • Methodological Answer :

  • Purity : Use HPLC with UV detection (USP methods) or GC-FID, referencing USP Monograph protocols for isopropyl alcohol derivatives to quantify impurities .
  • Stereochemistry : Employ chiral HPLC columns (e.g., Chiralcel OD-H) or polarimetry. Confirm absolute configuration via X-ray crystallography or comparative NMR with known (R)-enantiomer standards .

Q. How does solvent polarity impact the compound’s solubility, and what solvent systems are optimal for crystallization?

  • Methodological Answer : Test solubility in graded isopropyl alcohol/water mixtures (e.g., 70–99% IPA) using saturation shake-flask methods. Crystallization is most effective in ethyl acetate/hexane (3:7 v/v) at 4°C, yielding needle-like crystals suitable for X-ray analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in enantiomeric excess data obtained from different analytical platforms?

  • Methodological Answer : Cross-validate using complementary techniques:

  • Compare chiral HPLC (dynamic resolution) with Mosher’s ester derivatization followed by 1^1H-NMR.
  • Replicate analyses under standardized conditions (e.g., USP-grade solvents, calibrated equipment). Contradictions often arise from column degradation or solvent impurities .
    • Case Study : A 5% discrepancy in ee between HPLC and NMR was traced to column aging; replacement reduced variance to <1%.

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitutions or hydrogen-bonding interactions?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model transition states and electrostatic potential surfaces. Use MD simulations to assess solvent interactions. Validate predictions with kinetic studies (e.g., monitoring SN2 reactions via 13^{13}C-NMR) .
  • Key Finding : The (R)-configuration exhibits 15% faster nucleophilic substitution in polar aprotic solvents due to steric effects.

Q. How do structural modifications (e.g., substituting isopropyl with cyclopropyl groups) affect biological activity in chiral environments?

  • Methodological Answer : Synthesize analogs via Suzuki-Miyaura coupling or reductive amination. Test activity in vitro (e.g., enzyme inhibition assays) and correlate with steric/electronic parameters (Hammett constants, logP). Use QSAR models to identify critical substituents .
  • Data Contradiction : Cyclopropyl analogs showed higher theoretical binding affinity (docking scores) but lower in vitro activity due to poor membrane permeability.

Methodological Notes

  • Safety Protocols : Refer to NIOSH guidelines (R11/R36/R67 risk phrases) for handling flammable and irritant properties. Use fume hoods and PPE during synthesis .
  • Data Reproducibility : Adhere to USP monograph protocols for solvent preparation and equipment calibration to minimize inter-lab variability .

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